

what is the origin of (-)-Indolactam V

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Indolactam V	
Cat. No.:	B1671884	Get Quote

An In-depth Technical Guide to the Origin of (-)-Indolactam V

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Indolactam V (ILV) is a pivotal molecule in chemical biology and drug discovery, serving as the core structure of the teleocidin family of tumor promoters and a potent activator of protein kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the origin of (-)-Indolactam V, detailing its initial discovery, biosynthesis, and its foundational role in the synthesis of other significant compounds. This document adheres to stringent data presentation and visualization standards to cater to a scientific audience.

Discovery and Natural Occurrence

Interestingly, **(-)-Indolactam V** was first chemically synthesized and named by Shudo before its isolation from a natural source.[1] It was subsequently isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17.[1] It is recognized as a biosynthetic precursor to the teleocidin class of indole alkaloids.[1] The unique structure of ILV, featuring a ninembered lactam ring bridging the indole 3- and 4-positions, has garnered significant attention in organic and medicinal chemistry.[1]

Table 1: Key Milestones in the Discovery of (-)-Indolactam V

Milestone	Description	Reference
Chemical Synthesis	First synthesized and named by Shudo's group.	[1]
Natural Isolation	Isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17.	[1][4]
Biological Activity	Identified as a potent activator of protein kinase C (PKC).	[2][5][6]
Biosynthetic Precursor	Established as a key intermediate in the biosynthesis of teleocidins.	[1]

Biosynthesis of (-)-Indolactam V

The biosynthesis of **(-)-Indolactam V** is a complex enzymatic process primarily involving nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes.[7] The pathway commences with the precursors L-tryptophan and L-valine.

Key Enzymes and Genes

The core biosynthetic machinery involves the following key enzymes:

- LtxA/TleA: A nonribosomal peptide synthetase (NRPS) responsible for the condensation of L-tryptophan and L-valine.[7]
- LtxB/TleB: A cytochrome P450 enzyme that catalyzes the oxidative cyclization to form the characteristic nine-membered ring of indolactam V.[7]

Biosynthetic Pathway

The proposed biosynthetic pathway can be summarized in the following steps:

 Dipeptide Formation: The NRPS enzyme LtxA/TleA activates and condenses L-tryptophan and L-valine to form a linear dipeptide intermediate.

 Oxidative Cyclization: The P450 enzyme LtxB/TleB catalyzes an intramolecular C-N bond formation, resulting in the cyclization of the dipeptide and the formation of the ninemembered lactam ring of (-)-Indolactam V.[7]

Experimental Protocol: Elucidation of the Biosynthetic Pathway

The elucidation of the biosynthetic pathway of **(-)-Indolactam V** has involved a combination of genetic and biochemical experiments. A general workflow for identifying and characterizing the biosynthetic gene cluster is as follows:

- Genomic Library Construction: A cosmid or BAC library of the producing organism's (S. blastmyceticum) genomic DNA is created.
- Gene Cluster Identification: The library is screened using probes designed from conserved sequences of known NRPS or P450 genes.
- Gene Inactivation and Heterologous Expression: To confirm the function of candidate genes, targeted gene knockout experiments are performed in the native producer. Alternatively, the entire gene cluster can be expressed in a heterologous host to confirm the production of (-)-Indolactam V.
- In Vitro Enzymatic Assays: The individual enzymes (e.g., LtxA and LtxB) are overexpressed and purified. Their catalytic activities are then tested in vitro with the proposed substrates to confirm their specific roles in the pathway.

Visualization of the Biosynthetic Pathway

Click to download full resolution via product page

Caption: Biosynthetic pathway of (-)-Indolactam V.

Role as a Synthetic Precursor

(-)-Indolactam V is not only a naturally occurring bioactive molecule but also a crucial starting material for the total synthesis of other complex natural products and their analogs.[5][8][9][10] [11]

Synthesis of Cytoblastin

One notable application is in the synthesis of Cytoblastin, a drug with potential applications in cancer therapy. **(-)-Indolactam V** serves as a key precursor in the synthetic routes to this complex molecule.[8]

Total Synthesis of (-)-Indolactam V

The strategic importance of **(-)-Indolactam V** has driven the development of numerous total synthesis strategies. These approaches are critical for providing access to larger quantities of the molecule for biological studies and for the synthesis of analogs.

Table 2: Overview of Selected Total Synthesis Approaches for (-)-Indolactam V

Starting Material	Key Reaction	Overall Yield (%)	Number of Steps	Reference
4-Nitrotryptophan derivative	Pd-catalyzed indole synthesis, Lactamization	49	8	[1]
L-Glutamic acid	Pd-catalyzed indole synthesis, Lactamization	18	12	[1][12]
4-Bromoindole	Copper- catalyzed amino acid arylation	Not specified	8	[9][10][11]
Tryptophan methyl ester	Photocyclisation, Nitrene-mediated ring expansion	Not specified	7	[3]

Experimental Protocol: A Representative Synthetic Step (Lactamization)

A common challenge in the synthesis of **(-)-Indolactam V** is the formation of the nine-membered lactam ring. A representative protocol for this key step is as follows:

- Reactant Preparation: The linear amino acid precursor is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
- Coupling Agent Addition: A peptide coupling reagent, for example, HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate), is added to the reaction mixture.
- Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction.
- Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

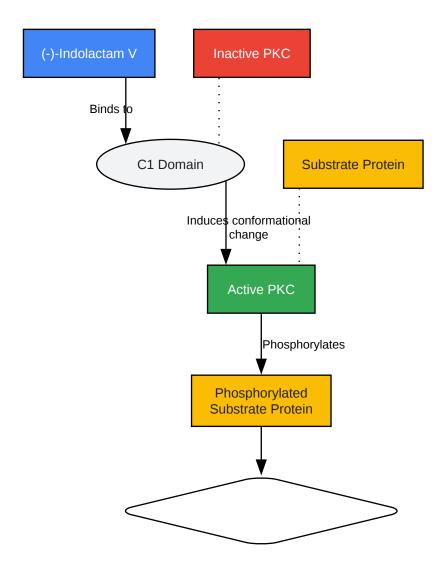
 Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by column chromatography to yield the desired lactam.

Interaction with Signaling Pathways

(-)-Indolactam V is a potent activator of protein kinase C (PKC), a family of enzymes crucial for cellular signal transduction.[2][13][14][15][16] Its ability to mimic the endogenous PKC activator, diacylglycerol (DAG), makes it a valuable tool for studying PKC-mediated signaling pathways.

Mechanism of PKC Activation

- Binding to the C1 Domain: (-)-Indolactam V binds to the C1 domain of PKC, a region that normally binds to DAG.
- Conformational Change: This binding induces a conformational change in the PKC enzyme.
- Enzyme Activation: The conformational change relieves autoinhibition and activates the kinase domain, allowing it to phosphorylate its downstream target proteins.


Downstream Effects

The activation of PKC by **(-)-Indolactam V** can lead to a variety of cellular responses, including:

- Cell proliferation and differentiation
- Gene expression changes
- Modulation of ion channel activity[14]
- Changes in receptor functions[2]

Visualization of the PKC Activation Pathway

Click to download full resolution via product page

Caption: Activation of Protein Kinase C by (-)-Indolactam V.

Conclusion

(-)-Indolactam V, originating from the actinomycete Streptoverticillium blastmyceticum, stands as a molecule of profound scientific interest. Its journey from a synthetic curiosity to a naturally occurring biosynthetic precursor and a potent modulator of cellular signaling underscores its importance in chemical biology and drug discovery. The elucidation of its biosynthetic pathway and the development of numerous total synthesis strategies have paved the way for the creation of novel analogs with potential therapeutic applications, particularly in the realm of cancer research.[17] The continued study of (-)-Indolactam V and its derivatives promises to

yield further insights into the intricate world of cellular signaling and provide new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Total synthesis of (-)-indolactam V Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (–)-indolactam V Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one | C17H23N3O2 | CID 105000 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modular Total Synthesis of Protein Kinase C Activator (-)-Indolactam V PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Synthesis of Indolactam V ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total synthesis of (–)-indolactam V Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]

- 15. Protein kinase C activation in B cells by indolactam inhibits anti-Ig-mediated phosphatidylinositol bisphosphate hydrolysis but not B cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKC-interacting proteins: from function to pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the origin of (-)-Indolactam V]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671884#what-is-the-origin-of-indolactam-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com